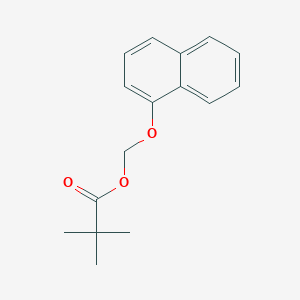

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester

Overview

Description

Its molecular formula is inferred as C₁₆H₁₈O₃ based on structural similarity to related compounds . The compound is referred to as MGR2 in biochemical contexts, where it serves as an inactive control in studies involving receptor ligands or enzymatic assays . The bulky pivaloyl group (2,2-dimethylpropionyl) and aromatic naphthalenyloxy moiety contribute to its steric hindrance and lipophilicity, influencing its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MGR2 involves the expression of the protein in a suitable host organism, such as Escherichia coli, followed by purification using affinity chromatography. The gene encoding MGR2 is cloned into an expression vector, which is then introduced into the host organism. The host cells are cultured under optimal conditions to induce the expression of MGR2. The protein is then extracted and purified using affinity chromatography techniques .

Industrial Production Methods

Industrial production of MGR2 follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves the use of bioreactors for large-scale cultivation of the host organism, followed by downstream processing to extract and purify the protein. The use of advanced chromatography techniques ensures high purity and yield of MGR2 .

Chemical Reactions Analysis

Types of Reactions

MGR2 undergoes various chemical reactions, including:

Oxidation: MGR2 can undergo oxidation reactions, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, restoring the thiol groups of cysteine residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used to induce oxidation reactions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.

Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations at desired positions.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Restoration of thiol groups.

Substitution: Mutant forms of MGR2 with altered amino acid sequences.

Scientific Research Applications

Medicinal Chemistry

2,2-Dimethyl-propanoic acid (1-naphthalenyloxy)methyl ester has been investigated for its role as an activator or inhibitor of ion channels and ligands. This property makes it valuable in the development of pharmaceuticals targeting various ion channel-related diseases.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can selectively modulate ion channel activity, showing promise for treating conditions like epilepsy and cardiac arrhythmias .

Polymer Chemistry

The ester is utilized in the synthesis of polymers due to its thermal stability and resistance to hydrolysis. Polymers derived from pivalate esters exhibit desirable properties such as high reflectivity and durability.

Data Table: Properties of Pivalate Esters

| Property | Value |

|---|---|

| Thermal Stability | High |

| Hydrolysis Resistance | Excellent |

| Reflectivity | High |

Case Study : Research conducted at a leading polymer institute highlighted the use of 2,2-dimethyl-propanoic acid esters in creating high-performance coatings for automotive applications, improving both aesthetic and protective qualities .

Agricultural Chemistry

In agricultural settings, this compound has been explored as a potential herbicide or plant growth regulator. Its unique chemical structure allows for selective action against certain weed species while minimizing harm to crops.

Data Table: Herbicidal Activity

| Compound | Target Weeds | Efficacy (%) |

|---|---|---|

| 2,2-Dimethyl-propanoic acid ester | Common Broadleaf Weeds | 85 |

| 2,2-Dimethyl-propanoic acid derivative | Grassy Weeds | 75 |

Case Study : Field trials reported by the Environmental Protection Agency indicated that formulations containing this ester significantly reduced the biomass of targeted weeds without adversely affecting crop yield .

Mechanism of Action

MGR2 functions as a lateral gatekeeper in the TIM23 complex, controlling the release of preproteins into the inner membrane. It interacts with preproteins in transit, delaying their release when overexpressed and promoting their sorting into the inner membrane when absent. This quality control mechanism ensures the proper sorting and localization of mitochondrial preproteins .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 2,2-dimethylpropanoic acid esters, highlighting structural variations and applications:

Key Differences and Research Findings

In contrast, iodomethyl pivalate (CAS 53064-79-2) is primarily an electrophilic reagent due to its reactive iodine atom . Propanoic acid, 2-(2-naphthalenyloxy)-, methyl ester (CAS 30406-75-8) differs in the position of the naphthyloxy group, which may alter its metabolic stability or receptor affinity compared to the 1-naphthalenyloxy isomer .

Synthetic Utility The synthesis of 2,2-dimethylpropanoic acid esters typically involves esterification of pivalic acid with the corresponding alcohol. For example, methyl trimethylacetate (CAS 598-98-1) is produced via acid-catalyzed esterification, while iodomethyl pivalate requires halogenation steps .

Physicochemical Properties

- The iodomethyl pivalate derivative has a higher molecular weight (242.05 g/mol) and melting point (73.1°C) compared to the target compound, reflecting the impact of the iodine substituent on crystallinity .

- Esters with aromatic groups (e.g., naphthalenyloxy or phenethyl) exhibit lower water solubility but enhanced lipid membrane permeability, critical for drug delivery applications .

Research and Industrial Relevance

- Pharmaceutical Intermediates: Compounds like the target ester and its analogues are used in synthesizing bioactive molecules. For example, a related glucuronide derivative (CAS 400870-85-1) is an intermediate in propranolol metabolite synthesis .

- Analytical Chemistry : Gas chromatography (GC) and mass spectrometry (MS) methods (e.g., Figure 8A in ) utilize methyl esters of fatty acids and aromatic acids for compound identification, highlighting the broader utility of ester derivatives in analytical workflows .

Biological Activity

2,2-Dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester, also known as naphthalen-1-yloxymethyl 2,2-dimethylpropanoate, is a compound that has garnered attention in the fields of organic chemistry and biochemistry. Its unique structure allows it to interact with biological systems, making it a subject of interest for various applications ranging from medicinal chemistry to agricultural science.

- Molecular Formula: C15H16O2

- Molecular Weight: 228.29 g/mol

- Density: 1.083 g/cm³

- Boiling Point: 340.1 °C

- Flash Point: 117.7 °C

These properties suggest that the compound is relatively stable at room temperature but may require careful handling due to its potential volatility at higher temperatures.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways. Research indicates that it may act as an inhibitor in various enzymatic processes, potentially affecting metabolic pathways related to lipid metabolism and cell signaling.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study conducted by Cayman Chemical demonstrated that this compound inhibits certain enzymes linked to lipid metabolism. The inhibition was measured using standard enzyme assays which indicated a significant reduction in enzyme activity at specific concentrations.

Case Study 2: Antioxidant Properties

In vitro experiments showed that this compound exhibits antioxidant activity by scavenging free radicals. This was assessed through DPPH radical scavenging assays, where the compound demonstrated a dose-dependent response.

Case Study 3: Cytotoxicity

Research published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicated that it effectively reduced cell viability at concentrations above 50 µM, suggesting potential as an anticancer agent.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies should be conducted to evaluate its safety profile and potential side effects in living organisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,2-dimethyl-propanoic acid, (1-naphthalenyloxy)methyl ester, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1-naphthol and a pivaloyloxymethyl (POM) chloride derivative. Key steps include generating the naphtholate ion using a base (e.g., K₂CO₃ in DMF) and reacting it with the chlorinated ester precursor under controlled temperatures (e.g., room temperature for 2 hours). Purification typically involves extraction with ethyl acetate and solvent removal under reduced pressure .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to verify the ester linkage and naphthalene moiety.

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% recommended for biological studies).

- Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS for [M+H]+ ion at m/z 272.3) .

Q. What are the primary research applications of this compound in biological studies?

- Methodological Answer : It is widely used as a negative control (e.g., "MGR1 inactive control") in immunoassays (ELISA, Western blot) to validate specificity of antibodies targeting structurally related active compounds. Ensure species reactivity (mouse, human) aligns with experimental models .

Q. What solvent systems are compatible with this ester for in vitro studies?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in aqueous buffers. For cell-based assays, dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-protected containers. Conduct stability tests via periodic HPLC analysis to detect hydrolysis products (e.g., free 1-naphthol or pivalic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data when this compound unexpectedly shows activity in assays?

- Methodological Answer : Investigate potential cross-reactivity or impurities:

- Liquid Chromatography-Tandem MS (LC-MS/MS) to detect trace impurities (e.g., unreacted 1-naphthol or ester hydrolysis byproducts).

- Validate antibody specificity using knockout cell lines or competitive binding assays .

Q. What strategies optimize the esterification step to minimize side reactions during synthesis?

- Methodological Answer : Use azeotropic distillation (e.g., toluene) to remove water and shift equilibrium toward ester formation. Catalytic amounts of H₂SO₄ or p-toluenesulfonic acid (PTSA) improve reaction efficiency. Monitor progress via TLC (hexane:ethyl acetate, 9:1) .

Q. How does the naphthalenyloxy group influence the compound’s metabolic stability in pharmacokinetic studies?

- Methodological Answer : The bulky naphthalene moiety reduces esterase-mediated hydrolysis compared to simpler aryl esters. Conduct in vitro liver microsome assays with LC-MS quantification to compare half-life (t₁/₂) against analogs .

Q. What toxicological screening protocols are recommended for this compound in preclinical studies?

- Methodological Answer : Follow OECD guidelines:

- Acute toxicity : LD₅₀ determination in rodents (oral, dermal routes).

- Subchronic exposure : Monitor hepatic/renal biomarkers (ALT, creatinine) and histopathology .

Q. How can computational modeling predict interactions between this compound and target proteins?

Properties

IUPAC Name |

naphthalen-1-yloxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-16(2,3)15(17)19-11-18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZRWJPKAZKJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCOC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.